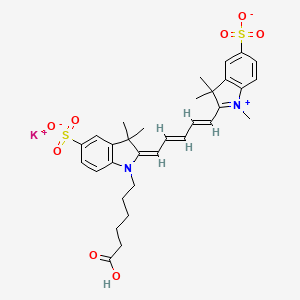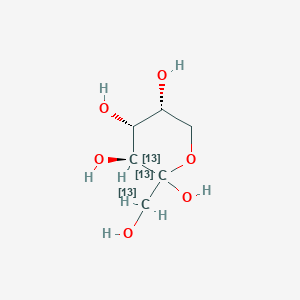
D-Fructose-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose-13C3: is a stable isotope-labeled compound of D-Fructose, where three carbon atoms are replaced with the isotope carbon-13The isotope-labeled version, this compound, is primarily used in scientific research as a tracer for metabolic studies and other biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C3 involves the incorporation of carbon-13 into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of D-Fructose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of carbon-13 labeled glucose, which is then enzymatically converted to this compound. The production process is designed to achieve high purity and yield of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Fructose-13C3 undergoes various chemical reactions similar to its unlabeled counterpart, D-Fructose. These reactions include:
Oxidation: this compound can be oxidized to form D-Glucose-13C3 and other oxidation products.
Reduction: It can be reduced to form sugar alcohols such as D-Sorbitol-13C3.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are commonly used for substitution reactions
Major Products: The major products formed from these reactions include D-Glucose-13C3, D-Sorbitol-13C3, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Fructose-13C3 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It helps in tracking the incorporation and transformation of fructose in various biochemical processes .
Biology: In biological research, this compound is used to study the interactions between gut microbiota and host metabolism. It helps in identifying the metabolic pathways and the role of fructose in different biological systems .
Medicine: this compound is used in medical research to study the effects of fructose on metabolic disorders such as diabetes and obesity. It helps in understanding the metabolic fate of fructose and its impact on human health .
Industry: In the food and beverage industry, this compound is used as a reference standard for quality control and analytical testing. It helps in ensuring the accuracy and consistency of fructose content in various products .
Wirkmechanismus
D-Fructose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Fructose. It is metabolized by enzymes such as fructokinase and aldolase, leading to the formation of intermediates like fructose-1-phosphate and glyceraldehyde-3-phosphate. These intermediates enter various metabolic pathways, including glycolysis and gluconeogenesis .
Molecular Targets and Pathways:
Fructokinase: Catalyzes the phosphorylation of this compound to fructose-1-phosphate.
Aldolase: Cleaves fructose-1-phosphate to form glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.
Glycolysis and Gluconeogenesis: The intermediates formed enter these pathways, contributing to energy production and glucose synthesis
Vergleich Mit ähnlichen Verbindungen
D-Glucose-13C3: Another isotope-labeled monosaccharide used in metabolic studies.
D-Sorbitol-13C3: A sugar alcohol derived from the reduction of D-Fructose-13C3.
D-Mannose-13C3: An isotope-labeled hexose similar to this compound
Uniqueness: this compound is unique due to its specific labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. Its natural occurrence in plants and its role in various metabolic pathways make it a valuable tool in research .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
183.13 g/mol |
IUPAC-Name |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(2,3-13C2)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1,5+1,6+1 |
InChI-Schlüssel |
LKDRXBCSQODPBY-HEBPFTOOSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




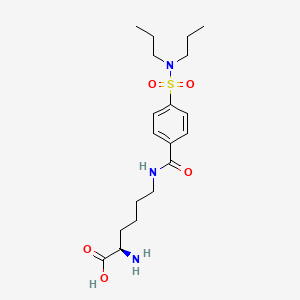
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)




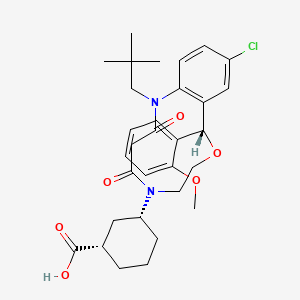

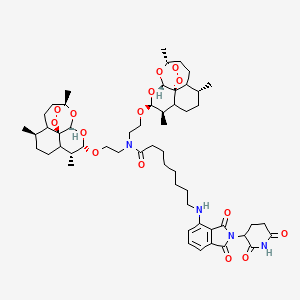
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
